Tert-butyl 2-methylnona-2,4-dienoate
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Overview
Description
Tert-butyl 2-methylnona-2,4-dienoate: is an organic compound with the molecular formula C14H24O2 It is a member of the allenoate family, which are compounds containing an allene group conjugated with an ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-methylnona-2,4-dienoate typically involves the esterification of 2-methylnona-2,4-dienoic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or solid acid catalysts can be used to facilitate the esterification reaction. The reaction mixture is typically heated to a temperature of around 100°C to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-methylnona-2,4-dienoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Lithium aluminum hydride (LiAlH4) is a common reducing agent for such transformations.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Reagents such as sodium methoxide (NaOCH3) can be used for these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, KOH
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted esters
Scientific Research Applications
Chemistry: Tert-butyl 2-methylnona-2,4-dienoate is used as a building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a potential candidate for drug discovery and development.
Medicine: While direct medical applications of this compound are limited, its derivatives may have therapeutic potential. Research into its biological activity could lead to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity makes it a useful intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-methylnona-2,4-dienoate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the allene group, which can participate in a range of chemical reactions. The ester group also plays a role in its reactivity, allowing for nucleophilic attack and subsequent transformations.
Comparison with Similar Compounds
- Tert-butyl 2-methylpent-4-enoate
- Tert-butyl 2-methylhex-4-enoate
- Tert-butyl 2-methylhept-4-enoate
Comparison: Tert-butyl 2-methylnona-2,4-dienoate is unique due to its longer carbon chain and the presence of the allene group. This structural feature imparts distinct reactivity compared to similar compounds, making it valuable in specific synthetic applications. The longer carbon chain also affects its physical properties, such as boiling point and solubility, which can be advantageous in certain industrial processes.
Properties
CAS No. |
796034-98-5 |
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Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
tert-butyl 2-methylnona-2,4-dienoate |
InChI |
InChI=1S/C14H24O2/c1-6-7-8-9-10-11-12(2)13(15)16-14(3,4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
AOHIQEUIPFYQFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=C(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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